The compound can be identified by its CAS number 1009068-29-4. It belongs to the broader category of urea derivatives, which are known for their diverse applications in medicinal chemistry, particularly as enzyme inhibitors and herbicides. The presence of fluorine atoms in its structure often enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for further research and application in drug discovery.
The synthesis of 2-Fluoro-5-(trifluoromethyl)phenylurea typically involves a multi-step process. A common method includes the reaction of 2-Fluoro-5-(trifluoromethyl)aniline with phosgene or its derivatives to form the corresponding isocyanate, which is then reacted with an amine to yield the final urea product.
Key Steps in Synthesis:
This method allows for high yields and purity of the final product, which is crucial for subsequent biological evaluation.
The molecular structure of 2-Fluoro-5-(trifluoromethyl)phenylurea can be described as follows:
The presence of multiple fluorine atoms contributes to its unique electronic properties, influencing both its reactivity and biological interactions .
2-Fluoro-5-(trifluoromethyl)phenylurea can participate in various chemical reactions typical of urea derivatives. These include:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for 2-Fluoro-5-(trifluoromethyl)phenylurea largely depends on its specific biological targets. Preliminary studies suggest that compounds within this class may act as inhibitors for various enzymes involved in metabolic pathways or signaling cascades.
Potential Mechanisms Include:
Further studies are necessary to elucidate specific targets and pathways affected by this compound .
The physical and chemical properties of 2-Fluoro-5-(trifluoromethyl)phenylurea are essential for understanding its behavior in biological systems:
These properties significantly impact its formulation and delivery methods in therapeutic contexts .
The applications of 2-Fluoro-5-(trifluoromethyl)phenylurea primarily lie within medicinal chemistry:
Diaryl ureas represent a privileged scaffold in medicinal chemistry, characterized by a urea functional group (–NH–CO–NH–) bridging two aromatic rings. This configuration enables distinctive three-point hydrogen bonding interactions: the carbonyl oxygen acts as a hydrogen bond acceptor, while the two N–H groups serve as donors. This motif facilitates high-affinity binding to diverse biological targets, particularly ATP-binding sites of kinases [1] [8]. The conformational flexibility of diaryl ureas allows adaptation to varied enzyme topographies, while substitutions on the aryl rings fine-tune electronic properties, steric bulk, and lipophilicity [4] [10].
Table 1: Key Binding Interactions of Diaryl Urea Scaffolds in Protein Targets
Interaction Type | Biological Role | Example Targets |
---|---|---|
Carbonyl oxygen (acceptor) | H-bonding to hinge region | B-RAF (Asp594), VEGFR-2 (Glu885) |
N–H groups (donors) | H-bonding to kinase backbones | C-RAF (Glu501), PDGFR (Asp836) |
Aryl ring systems | Hydrophobic pocket occupancy | DFG-out kinase conformation |
Fluorinated substituents | Enhanced binding affinity | Active site van der Waals contacts |
Notably, kinase inhibitors like sorafenib exploit this scaffold to achieve multikinase inhibition by stabilizing inactive (DFG-out) conformations. The central diaryl urea forms conserved hydrogen bonds with the kinase hinge region, while flanking heterocycles (e.g., pyridyl groups) occupy adjacent hydrophobic pockets [1] [10]. Modifications to the distal aryl ring, such as introducing 2-fluoro-5-(trifluoromethyl) groups, enhance target engagement through steric complementarity and altered electron density [9] [10].
The therapeutic evolution of diaryl ureas began with non-oncological applications but pivoted significantly following the discovery of kinase inhibition capabilities. Early derivatives like N-phenyl-N′-(2-chloroethyl)ureas demonstrated alkylating activity, though with limited selectivity. The breakthrough emerged with sorafenib (BAY 43-9006), featuring a 4-chloro-3-(trifluoromethyl)phenyl urea moiety coupled to a pyridylcarboxamide group [1] [8]. This compound exhibited dual antiangiogenic (VEGFR/PDGFR inhibition) and antiproliferative (C-RAF/B-RAF inhibition) effects, culminating in FDA approval for renal cell carcinoma (2005) and hepatocellular carcinoma (2007) [1] [10].
Structural refinements followed:
Table 2: Evolution of Clinically Relevant Diaryl Urea Therapeutics
Compound | Distal Aryl Substituent | Hinge-Binding Moiety | Primary Targets |
---|---|---|---|
Sorafenib | 4-Chloro-3-(trifluoromethyl)phenyl | Pyridylcarboxamide | VEGFR-2/3, PDGFR-β, B-RAF |
Regorafenib | 4-Fluoro-3-(trifluoromethyl)phenyl | Fluoropyridine | VEGFR-1/2/3, TIE-2, FGFR |
Linifanib | 3-(Trifluoromethyl)phenyl | 3-Aminoindazole | VEGFR/PDGFR family |
Tivozanib | 5-Fluoro-2-methylphenyl | Quinoline-3-carboxamide | VEGFR-1/2/3 |
Within this lineage, 2-fluoro-5-(trifluoromethyl)phenylurea derivatives represent a focused optimization strategy. The ortho-fluorine atom reduces rotational freedom, enforcing planar conformations that enhance binding entropy. The meta-trifluoromethyl group augments hydrophobic interactions in kinase accessory pockets [9] [10]. Synthetic routes to such compounds typically involve:
Fluorine incorporation into bioactive molecules leverages distinct physicochemical effects:
In 2-fluoro-5-(trifluoromethyl)phenylurea, these effects converge:
Table 3: Impact of Fluorine/Trifluoromethyl on Urea Properties
Property | Fluorine Substituent | Trifluoromethyl Substituent | Bioactive Consequence |
---|---|---|---|
Lipophilicity (Δlog P) | +0.25 per F atom | +0.9 to +1.2 | Enhanced cellular uptake |
Metabolic Stability | Blocks ortho-hydroxylation | Shields para-positions | Increased plasma half-life |
Hydrogen Bond Strength | pKₐ↓ of N–H (by ~1–2 units) | Indirect polarization | Stronger kinase hinge binding |
Conformational Effects | Restricts aryl-urea dihedral angle | Minimal steric perturbation | Preorganized bioactive conformation |
This synergy is evident in kinase inhibitors bearing this motif, which demonstrate 3–5-fold potency increases over non-fluorinated analogs in biochemical assays. Molecular dynamics simulations confirm rigidification of the urea linker and enhanced occupancy of hydrophobic regions in kinase binding clefts [4] [10].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2